molecular formula C19H19NO4S B2810823 N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-80-3

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2810823
CAS No.: 900136-80-3
M. Wt: 357.42
InChI Key: NTFFROFRCBNECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound with the molecular formula C19H19NO4S and a molecular weight of 357.42 g/mol. This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as organic synthesis, material science, and medicinal chemistry.

Preparation Methods

The synthesis of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of anthraquinone derivatives with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The sulfonamide group can be substituted with other functional groups, leading to the formation of new derivatives with potentially unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be compared with other similar compounds, such as:

    N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: This compound has similar structural features but with different substituents, leading to variations in its properties and applications.

    4,5-dihydroxy-N-(3-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This derivative has additional hydroxyl groups, which may enhance its biological activity and solubility.

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFFROFRCBNECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.